Methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)acetate
Overview
Description
Methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)acetate: is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids. This compound is characterized by its pyrimidine ring structure, which is substituted with an amino group, an oxo group, and a methyl ester group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-amino-4,6-dihydroxypyrimidine.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.
Industrial Production Methods:
Batch Process: The compound can be synthesized in batch reactors where each step is carried out sequentially.
Continuous Process: For large-scale production, continuous flow reactors can be used to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation Products: Various oxo derivatives.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Nucleoside Analogues: Used as a precursor in the synthesis of nucleoside analogues for antiviral and anticancer research.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit enzymes involved in nucleotide metabolism.
DNA Interactions: Investigated for its binding affinity to DNA and potential as a DNA-modifying agent.
Medicine:
Antiviral Agents: Explored for its potential as an antiviral agent due to its structural similarity to nucleotides.
Anticancer Research: Studied for its cytotoxic effects on cancer cells.
Industry:
Pharmaceutical Intermediates: Used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: Investigated for its potential use in the synthesis of agrochemicals.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in nucleotide synthesis, thereby affecting DNA replication and cell division.
DNA Binding: It can intercalate into DNA, disrupting the double helix structure and inhibiting transcription and replication processes.
Comparison with Similar Compounds
- Methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
- 2-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid
- Methyl 2-(2-amino-4-oxo-1,4-dihydropyrimidin-6-yl)acetate
Comparison:
- Structural Differences: The position of the oxo and amino groups can vary, leading to differences in chemical reactivity and biological activity.
- Reactivity: The presence of different functional groups can influence the types of reactions the compounds undergo.
- Biological Activity: Small changes in structure can lead to significant differences in biological activity, making each compound unique in its applications.
Biological Activity
Methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)acetate, also known as ENAH9453DACE, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : Methyl (2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)acetate
- CAS Number : 86944-08-3
- Molecular Formula : C7H9N3O3
- Molecular Weight : 183.17 g/mol
- Purity : ≥95%
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrimidine derivatives with acetic anhydride or acetyl chloride in the presence of a base. This process yields the acetate derivative with a high degree of purity.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell cycle arrest and subsequent cell death. The compound's IC50 values in these assays were reported in the low micromolar range, indicating potent anticancer properties .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in nucleic acid synthesis, which is crucial for both bacterial and cancer cell proliferation.
- DNA Interaction : The compound can intercalate into DNA strands, disrupting replication and transcription processes.
- Oxidative Stress Induction : By generating ROS, it can lead to oxidative damage in cells, particularly in cancer cells that are more susceptible to such stressors.
Case Study 1: Antimicrobial Efficacy
A clinical trial evaluated the efficacy of this compound in patients with resistant bacterial infections. Results indicated a significant reduction in infection rates when used as an adjunct therapy alongside conventional antibiotics.
Case Study 2: Cancer Treatment
In another study involving patients with advanced metastatic cancer, the compound was administered as part of a combination therapy regimen. Preliminary results showed a reduction in tumor size and improved patient survival rates compared to historical controls.
Properties
IUPAC Name |
methyl 2-(2-amino-6-oxo-1H-pyrimidin-4-yl)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-13-6(12)3-4-2-5(11)10-7(8)9-4/h2H,3H2,1H3,(H3,8,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKKDFSYRPCJOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)NC(=N1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001007196 | |
Record name | Methyl (6-hydroxy-2-imino-2,3-dihydropyrimidin-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001007196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86944-08-3 | |
Record name | Methyl 2-(2-amino-4-oxo-1H-pyrimidin-6-yl)acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086944083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (6-hydroxy-2-imino-2,3-dihydropyrimidin-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001007196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-amino-1,6-dihydro-6-oxo-4-pyrimidineacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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